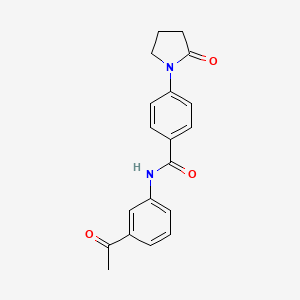![molecular formula C19H14N4O B5752373 [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile, also known as CRISPR-Cas9, is a revolutionary tool in the field of genetic engineering. It is a system that allows for precise editing of DNA sequences, opening up a world of possibilities for research and applications in medicine and agriculture. In
Applications De Recherche Scientifique
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile has a wide range of applications in scientific research. It can be used to study the function of genes by knocking them out or introducing specific mutations. It can also be used to create animal models of human diseases for drug development and testing. In addition, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile can be used to engineer crops with desirable traits, such as increased yield and resistance to pests and diseases.
Mécanisme D'action
The mechanism of action of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile involves the formation of a complex between the guide RNA and the Cas9 protein, which then binds to the target DNA sequence. The Cas9 protein then cuts the DNA, creating a double-stranded break. The cell's natural repair mechanisms then come into play, either repairing the break by rejoining the DNA strands or introducing a mutation at the cut site.
Biochemical and Physiological Effects:
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile has been shown to have high efficiency and specificity in editing DNA sequences. However, off-target effects can occur, where unintended mutations are introduced at sites other than the targeted location. In addition, the immune system can mount a response to the Cas9 protein, leading to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is its ease of use and versatility. It can be used in a wide range of cell types and organisms, and can be designed to target almost any DNA sequence. However, the delivery of the guide RNA and Cas9 protein can be challenging, and off-target effects can be a limitation.
Orientations Futures
There are many exciting future directions for [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile. One area of research is the development of new delivery methods, such as nanoparticles and exosomes, to improve efficiency and reduce off-target effects. Another area is the development of base editors, which can introduce specific point mutations without creating double-stranded breaks. In addition, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is being used in clinical trials for gene therapy, with the potential to cure genetic diseases. Overall, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is a powerful tool that is transforming the field of genetic engineering and has the potential to revolutionize medicine and agriculture.
Méthodes De Synthèse
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is a complex system that involves a guide RNA and a Cas9 protein. The guide RNA is designed to target a specific DNA sequence, while the Cas9 protein acts as a molecular scissors, cutting the DNA at the targeted location. The guide RNA and Cas9 protein are delivered into cells using various methods, such as electroporation, lipofection, or viral vectors.
Propriétés
IUPAC Name |
2-[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-24-15-6-4-13(5-7-15)18-8-16(12-2-3-12)17(11-22)19(23-18)14(9-20)10-21/h4-8,12,23H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIGXXQWALVKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)






![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)


![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)